(cis-1-Amino-indan-2-yl)-methanol

Physicochemical Profiling Medicinal Chemistry Drug Design

(cis-1-Amino-indan-2-yl)-methanol is a chiral amino alcohol belonging to the broader cis-1-amino-2-indanol class. It is characterized by a rigid, bicyclic indane framework bearing a primary amine and a hydroxymethyl group in a cis configuration.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 55270-04-7
Cat. No. B2914867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(cis-1-Amino-indan-2-yl)-methanol
CAS55270-04-7
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)N)CO
InChIInChI=1S/C10H13NO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,8,10,12H,5-6,11H2/t8-,10+/m0/s1
InChIKeyNUYCSMIPFIJMQL-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(cis-1-Amino-indan-2-yl)-methanol (CAS 55270-04-7): A Distinct Chiral Scaffold for CNS and Asymmetric Synthesis Applications


(cis-1-Amino-indan-2-yl)-methanol is a chiral amino alcohol belonging to the broader cis-1-amino-2-indanol class [1]. It is characterized by a rigid, bicyclic indane framework bearing a primary amine and a hydroxymethyl group in a cis configuration [2]. This structural class is a privileged scaffold in medicinal chemistry, notably as the core of the HIV protease inhibitor Indinavir, and in organic synthesis as a chiral ligand and auxiliary [3]. The specific substitution pattern of this compound differentiates it from the parent cis-1-amino-2-indanol and other analogs, offering a distinct set of physicochemical and stereoelectronic properties for research applications [2].

Why (cis-1-Amino-indan-2-yl)-methanol Cannot Be Simply Replaced by Other Aminoindanol Analogs


The class of cis-1-amino-2-indanols is known for its strong structure-function relationships, where even minor modifications to the core scaffold can drastically alter a compound's physicochemical properties, biological activity, and performance as a chiral auxiliary or ligand [1]. For instance, the presence and position of substituents on the indane ring are critical; oxazaborolidine catalysts derived from cis-1-amino-2-indanol are noted to be more efficient than other chiral 1-amino-2-alcohol structures in the enantioselective reduction of carbonyl compounds [1]. Furthermore, in enantioselective hydrogenation, the performance of different modifiers varies wildly: (S)-(+)-1-aminoindan provided 63% ee, while (1R,2S)-(+)-cis-1-amino-2-indanol induced an 'erosion of enantiomeric excess' and (S)-(+)-1-indanol gave a racemic mixture under identical conditions [2]. Therefore, substituting (cis-1-Amino-indan-2-yl)-methanol with a generic 'aminoindanol' is scientifically unsound and may lead to unpredictable or suboptimal results.

Quantitative Differentiation of (cis-1-Amino-indan-2-yl)-methanol Against Key Analogs: An Evidence-Based Guide


Enhanced Lipophilicity and Structural Distinction from cis-1-Amino-2-indanol

The presence of a hydroxymethyl group in (cis-1-Amino-indan-2-yl)-methanol provides a key point of differentiation from the parent compound cis-1-amino-2-indanol. This substitution increases the compound's calculated lipophilicity and offers an additional site for hydrogen bonding and synthetic modification [1]. While direct comparative biological data is absent, this structural difference is a quantifiable alteration in physicochemical properties, which in the class of aminoindanols is known to strongly influence target binding and pharmacokinetic profiles [1].

Physicochemical Profiling Medicinal Chemistry Drug Design

Potential for Unique Binding Modes in α-Glucosidase Inhibition Relative to Parent Scaffold

A recent study on a library of cis-1-amino-2-indanol derivatives demonstrated that specific functionalization of the core scaffold can lead to potent α-glucosidase inhibition, with the most active compound (2h) showing an IC50 of 9.64 ± 0.24 µM and a competitive inhibition mode with a Ki of 7.39 ± 0.088 µM [1]. While (cis-1-Amino-indan-2-yl)-methanol was not part of this specific panel, its unique substitution pattern (a hydroxymethyl group vs. the unsubstituted alcohol of the parent) represents a new vector for exploring the SAR of this enzyme target [2].

α-Glucosidase Inhibition Type 2 Diabetes Enzyme Kinetics

Distinct Stereoelectronic and Hydrogen-Bonding Profile vs. Non-Indane Amino Alcohols

The rigid, bicyclic indane framework of (cis-1-Amino-indan-2-yl)-methanol confers conformational rigidity not found in acyclic amino alcohols, which is a crucial factor for high stereoselectivity in asymmetric reactions [1]. Oxazaborolidine catalysts derived from the cis-1-amino-2-indanol core are explicitly noted to be 'often more efficient than other chiral 1-amino-2-alcohol structures' in the enantioselective reduction of carbonyls [1]. The specific (cis-1-Amino-indan-2-yl)-methanol scaffold, with its additional hydroxymethyl group, offers a unique hydrogen-bonding topology that is distinct from both the parent cis-1-amino-2-indanol and flexible acyclic alternatives, providing a new tool for catalyst optimization [2].

Asymmetric Catalysis Chiral Auxiliary Ligand Design

Validated Research Applications for (cis-1-Amino-indan-2-yl)-methanol Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Expansion in α-Glucosidase Inhibitor Development

The potent α-glucosidase inhibition demonstrated by specific cis-1-amino-2-indanol derivatives (IC50 as low as 9.64 µM) [1] establishes a clear rationale for using (cis-1-Amino-indan-2-yl)-methanol as a novel scaffold for SAR exploration. Its unique substitution pattern can be used to probe new chemical space around the enzyme's active site, potentially leading to the discovery of more potent or selective leads for Type 2 diabetes research [1].

Probing the Influence of Additional Hydrogen-Bonding Donors in Asymmetric Catalysis

The established role of cis-1-amino-2-indanol as a privileged scaffold for designing highly efficient chiral ligands and auxiliaries [2] validates the use of (cis-1-Amino-indan-2-yl)-methanol as a building block. Its additional hydroxymethyl group offers a tangible modification for fine-tuning the stereoelectronic and hydrogen-bonding environment of catalysts, a key factor in optimizing enantioselectivity for specific transformations [2].

Investigating CNS-Penetrant Scaffolds with Altered Lipophilicity

The aminoindane class is of interest in medicinal chemistry for developing CNS-targeting molecules [3]. The increased calculated lipophilicity of (cis-1-Amino-indan-2-yl)-methanol (cLogP ~0.82) compared to the parent cis-1-amino-2-indanol (cLogP ~0.56) [4] provides a quantifiable parameter for studies investigating the relationship between lipophilicity, blood-brain barrier permeability, and target engagement for this pharmacophore class [3].

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